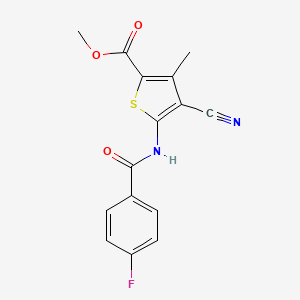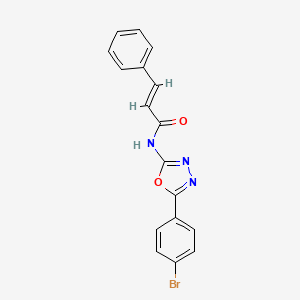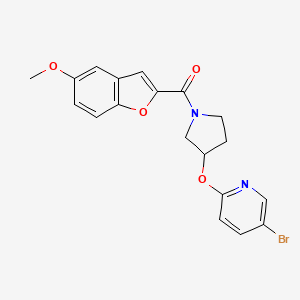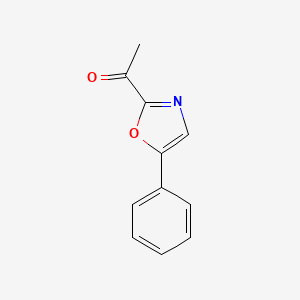![molecular formula C13H14N4O3 B3012366 N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide CAS No. 309950-83-2](/img/structure/B3012366.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Development of Quality Control Methods
The compound N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a derivative related to N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide, has been explored for its anticonvulsive activity. Quality control methods for its identification, determination of impurities, and quantitative analysis have been developed using IR, UV, and 1H NMR spectroscopy. These methods are crucial for the standardization of the substance for medical applications (Sych et al., 2018).
AMPA Receptor Antagonism
A study on 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride (YM90K) and related compounds, which share structural similarities with this compound, demonstrated significant activity in inhibiting AMPA receptor, a type of glutamate receptor in the brain. This research aids in understanding the potential neurological implications of these compounds (Ohmori et al., 1994).
Synthesis and Characterization of Nickel(II) Complexes
Research into the nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide, a compound related to this compound, focused on its synthesis and characterization. This study provided insights into the structural and chemical properties of such complexes, useful for further applications in coordination chemistry (Saeed et al., 2013).
Antiarrhythmic Properties
The derivative N-[2-(1-adamantylamino)-2-oxoethyl]-N-[3-(diethylamino)propyl]-4-nitrobenzamide exhibited promising antiarrhythmic activity in experimental models. This finding suggests potential therapeutic applications of such derivatives in the treatment of cardiac arrhythmias (Likhosherstov et al., 2014).
Antituberculosis Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antituberculosis activity. The research demonstrated varying degrees of effectiveness against Mycobacterium tuberculosis, indicating potential applications in developing new antituberculosis agents (Foroumadi et al., 2004).
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-13(11-2-4-12(5-3-11)17(19)20)15-6-1-8-16-9-7-14-10-16/h2-5,7,9-10H,1,6,8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYWEQWOZOUVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B3012289.png)

![2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B3012293.png)

![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)



![N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3012302.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate](/img/structure/B3012304.png)


